ML221 acts as a functional antagonist of the apelin receptor (APJ). [] This means it binds to the APJ receptor and blocks the binding of its natural ligand, apelin. This inhibition prevents the activation of downstream signaling pathways usually initiated by apelin binding.
One study demonstrated that ML221 inhibits the phosphorylation of extracellular signal-related kinases (ERK), phosphatidylinositol 3 kinases (PI3K), and protein kinase B (AKT) proteins. [] These proteins are key components of signaling pathways involved in cell survival, growth, and proliferation.
For example, ML221 was used to study the role of apelin-13 in protecting the heart against doxorubicin-induced cardiotoxicity. [] By blocking the APJ receptor with ML221, researchers were able to demonstrate that the protective effects of apelin-13 were mediated through the APJ receptor and its downstream signaling pathways.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7